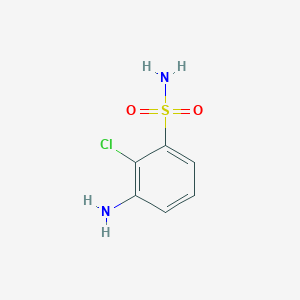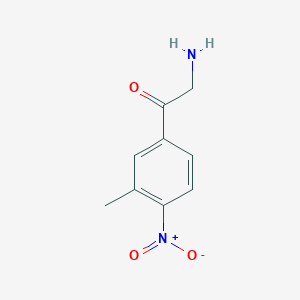![molecular formula C24H19N3O4 B13635397 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound that features a unique structure combining a fluorenyl group, an imidazo[1,2-a]pyridine core, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Introduction of the fluorenyl group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with 9H-fluoren-9-ylmethanol under conditions that facilitate the formation of the methoxycarbonyl linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially leading to the formation of dihydroimidazo derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydroimidazo derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemistry.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects is primarily through its interactions with biological macromolecules. The fluorenyl group can intercalate with nucleic acids, while the imidazo[1,2-a]pyridine core can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)pyridine-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its imidazo[1,2-a]pyridine core, which is not present in the similar compounds listed above. This core provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C24H19N3O4 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H19N3O4/c28-23(29)21-13-27-12-15(9-10-22(27)26-21)11-25-24(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12-13,20H,11,14H2,(H,25,30)(H,28,29) |
InChIキー |
RABYVSAEAHKZRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN5C=C(N=C5C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)



![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)


